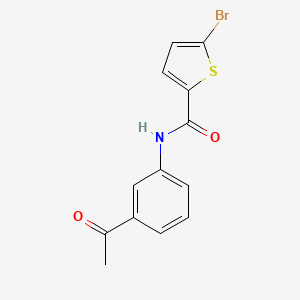

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2S/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-12(14)18-11/h2-7H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIINNLKAYPKZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Design, Synthesis, and Pharmacological Profiling of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide

Executive Summary & Chemical Identity

In modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer predictable pharmacokinetics and high-affinity target engagement. N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide (Chemical Formula: C₁₃H₁₀BrNO₂S; MW: 324.20 g/mol ) is a highly versatile synthetic intermediate and a potent pharmacophore. By combining a halogenated thiophene core with a rigidified carboxamide linker and an acetyl-substituted phenyl ring, this molecule serves as an optimal starting point for the development of targeted kinase inhibitors and allosteric modulators.

Structural Rationale & Pharmacophore Dynamics

The architecture of this compound is not arbitrary; every functional group serves a specific thermodynamic or kinetic purpose during target engagement.

-

The 5-Bromothiophene Core: The 5-bromothiophene-2-carboxamide moiety is a validated pharmacophore utilized in the development of highly potent kinase inhibitors, including BCATm inhibitors[1] and Checkpoint Kinase 1 (Chk1) inhibitors such as the clinical candidate AZD7762[2]. The thiophene ring acts as a bioisostere for benzene, offering improved solubility and a distinct electron density profile.

-

Halogen Bonding: The bromine atom at the 5-position is critical for activity. It is not merely a steric placeholder; it engages in highly directional halogen bonding within hydrophobic pockets of the target protein. Structure-Activity Relationship (SAR) studies have demonstrated that replacing this bromine with cyano, chloro, or methyl groups leads to a significant >10-fold reduction in enzymatic and cellular activity[1]. Furthermore, the bromine atom allows for downstream derivatization via nucleophilic aromatic substitution or transition-metal catalyzed cross-coupling[3].

-

The Carboxamide Linker: Crystallographic studies of analogous thiophene carboxamide ureas bound to Chk1 demonstrate that the carboxamide linker rigidifies the molecule while providing essential hydrogen-bond donor (NH) and acceptor (C=O) interactions with the kinase hinge region[4]. Similar noncovalent inhibition strategies utilizing rigidified aromatic linkers have been successfully employed in the discovery of Bruton's Tyrosine Kinase (BTK) inhibitors like GDC-0853[5].

-

The 3-Acetylphenyl Vector: The meta-substituted acetyl group provides an additional hydrogen-bond acceptor. Its meta-positioning dictates a specific spatial vector, allowing the molecule to probe secondary binding pockets adjacent to the ATP-binding site, increasing target residence time and selectivity.

Physicochemical & ADME Profiling

To predict the behavior of this compound in biological systems, we must analyze its core physicochemical properties. The data summarized below indicates that the scaffold is highly compliant with Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability.

Table 1: Physicochemical and ADME Properties

| Property | Value | Pharmacological Implication |

| Molecular Weight | 324.20 g/mol | Optimal for small-molecule drug space; allows room for further functionalization. |

| LogP (Predicted) | ~3.2 | Balances aqueous solubility with lipid membrane permeability. |

| Topological Polar Surface Area | 55.1 Ų | Excellent for cellular penetration; potential for blood-brain barrier (BBB) crossing. |

| H-Bond Donors | 1 (Amide NH) | Minimizes the desolvation penalty during target binding. |

| H-Bond Acceptors | 3 (O, O, S) | Facilitates specific interactions with kinase hinge regions. |

| Rotatable Bonds | 3 | High structural rigidity, reducing entropic loss upon target binding. |

High-Fidelity Synthesis Protocol

The synthesis of this compound requires overcoming the poor nucleophilicity of 3-aminoacetophenone. The following self-validating protocol utilizes advanced coupling chemistry to drive the reaction to completion.

Figure 1: Synthesis workflow of this compound via HATU coupling.

Step-by-Step Methodology:

Step 1: Reagent Preparation & Activation

-

Action: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and cool the mixture to 0°C under an argon atmosphere. Add HATU (1.2 eq) portion-wise.

-

Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester. HATU is selected over traditional EDC/HOBt because the target amine (3-aminoacetophenone) is electronically deactivated by the electron-withdrawing meta-acetyl group. HATU generates a highly reactive 7-aza-HOBt ester that forces the amidation of hindered anilines to completion.

Step 2: Nucleophilic Addition & Monitoring

-

Action: Add 3-aminoacetophenone (1.1 eq) dissolved in a minimal volume of DMF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Self-Validation: Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the starting acid (Rf ~0.2) and the emergence of a highly UV-active product spot (Rf ~0.5) confirms progression.

Step 3: Quenching & Extraction

-

Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with a 5% aqueous LiCl solution.

-

Causality: NaHCO₃ neutralizes excess DIPEA and hydrolyzes any residual active ester. The LiCl wash is specifically employed to pull residual DMF out of the organic phase into the aqueous phase, preventing concentration issues during purification.

Step 4: Purification & Characterization

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (gradient 10-30% EtOAc in Hexane).

-

Self-Validation: Confirm product identity and purity (>95%) via LC-MS. The mass spectrum must show the characteristic isotopic doublet for bromine ([M+H]⁺ at m/z 324.0 and 326.0 in a 1:1 ratio).

In Vitro Pharmacological Validation Workflow

To validate the inhibitory potency of the synthesized compound against target kinases (e.g., Chk1 or BCATm), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Figure 2: Mechanism of competitive kinase inhibition by the bromothiophene carboxamide scaffold.

TR-FRET Assay Methodology:

Step 1: Reagent Assembly

-

Action: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Causality: The inclusion of the non-ionic detergent Brij-35 is critical; it prevents non-specific compound aggregation and promiscuous inhibition, ensuring that observed IC₅₀ values reflect true 1:1 stoichiometric binding.

Step 2: Compound Incubation

-

Action: Dispense the compound in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Add the target kinase and incubate for 15 minutes at room temperature.

-

Causality: Pre-incubation allows the rigid thiophene carboxamide scaffold to reach thermodynamic binding equilibrium with the kinase hinge region before ATP is introduced to compete for the active site.

Step 3: Reaction Initiation & Detection

-

Action: Add ATP (at its predetermined Kₘ) and the biotinylated peptide substrate. Incubate for 60 minutes. Quench the reaction with EDTA, then add the Eu-labeled anti-phospho antibody and Streptavidin-APC.

-

Self-Validation: TR-FRET is specifically chosen because time-resolved gating eliminates compound auto-fluorescence interference—a common issue with highly conjugated thiophene-phenyl systems. Calculate the Z'-factor for the assay plate; a Z' > 0.6 validates the assay's robustness. Determine the IC₅₀ using a 4-parameter logistic regression model.

References

1.[3] N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide | Vulcanchem | 3 2.[1] Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors | PMC (nih.gov) | 1 3.[2] AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies | PubMed (nih.gov) | 2 4.[5] Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development | Journal of Medicinal Chemistry (acs.org) | 5 5.[4] 2YDJ: Discovery of Checkpoint Kinase Inhibitor AZD7762 by Structure Based Design and Optimization of Thiophene Carboxamide Ureas | RCSB PDB | 4

Sources

- 1. Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide (923440-23-7) for sale [vulcanchem.com]

- 4. rcsb.org [rcsb.org]

- 5. pubs.acs.org [pubs.acs.org]

N-(3-Acetylphenyl)-5-bromothiophene-2-carboxamide (CAS 329048-07-9): A Versatile Scaffold for Hit-to-Lead Optimization

Executive Summary

In the landscape of early-stage drug discovery, the identification of high-quality screening hits is paramount. N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide (CAS 329048-07-9) has emerged as a highly versatile, bifunctional building block frequently utilized in High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD).

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, structural rationale, and validated synthetic methodologies. By bridging the gap between raw chemical synthesis and biological application, this guide serves as an authoritative resource for medicinal chemists aiming to leverage thiophene-2-carboxamide scaffolds in the development of novel therapeutics, such as kinase inhibitors and opioid receptor agonists 1.

Physicochemical Profiling & Structural Rationale

The utility of CAS 329048-07-9 lies in its precise balance of lipophilicity, hydrogen-bonding capacity, and synthetic tractability. It strictly adheres to Lipinski’s Rule of Five, making it an ideal starting point for oral drug development.

Quantitative Data Summary

| Property | Value | Drug Discovery Significance |

| Molecular Formula | C₁₃H₁₀BrNO₂S | Standard fragment/lead-like size. |

| Molecular Weight | 324.19 g/mol | Leaves room for late-stage MW inflation during optimization. |

| cLogP (Calculated) | ~3.5 | Optimal lipophilicity for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | Excellent predictive oral bioavailability and potential BBB penetration. |

| Hydrogen Bond Donors (HBD) | 1 (Amide NH) | Facilitates critical target binding (e.g., kinase hinge regions). |

| Hydrogen Bond Acceptors (HBA) | 3 (O, N) | Enhances solubility and dipole-dipole interactions. |

| Rotatable Bonds | 3 | Low conformational entropy, reducing the entropic penalty upon binding. |

Structural Causality in Target Binding

-

The Thiophene Core: Acts as a classic bioisostere for a phenyl ring. The sulfur atom alters the electron density and vector of the substituents, often improving metabolic stability and binding affinity in deep hydrophobic pockets 2.

-

The 5-Bromo Substituent: Serves a dual purpose. Biologically, it can participate in halogen bonding with backbone carbonyls of target proteins. Synthetically, it is a prime orthogonal handle for transition-metal-catalyzed cross-coupling.

-

The N-(3-Acetylphenyl) Moiety: The acetyl group provides a rigid hydrogen-bond acceptor vector, while the meta-substitution pattern often avoids steric clashes in narrow binding clefts compared to ortho- or para-derivatives.

Synthetic Methodology & Derivatization

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to prevent downstream failures.

Protocol 1: Core Assembly via Amidation of Electron-Deficient Anilines

Causality & Rationale: The electron-withdrawing nature of the acetyl group on 3-aminoacetophenone significantly reduces the nucleophilicity of the amine. Standard carbodiimide couplings (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, the use of the highly reactive uronium salt HATU is mandated to drive the reaction to completion 3.

Step-by-Step Procedure:

-

Preparation: In an oven-dried flask under an argon atmosphere, dissolve 5-bromothiophene-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

-

Activation: Add HATU (1.2 equiv, 12 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol). Stir at room temperature for 15 minutes to form the active OAt ester.

-

Coupling: Add 3-aminoacetophenone (1.1 equiv, 11 mmol) in a single portion.

-

IPC (In-Process Control): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed only when the unreacted acid is <5%.

-

Workup: Quench the reaction by pouring it into vigorously stirred ice-cold water (10 volumes). The product, this compound, will precipitate.

-

Purification: Filter the solid, wash with 1M HCl, saturated NaHCO₃, and cold water. Dry under vacuum at 45 °C.

-

Validation: Confirm purity (>95%) via ¹H NMR (DMSO-d₆) and LC-MS before biological evaluation.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Causality & Rationale: The C5-bromo position is ideal for SAR exploration. We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate ferrocene ligand provides a wide bite angle, which stabilizes the palladium center and prevents catalyst deactivation by the heteroatoms of the thiophene ring 4.

Step-by-Step Procedure:

-

Preparation: Charge a microwave vial with CAS 329048-07-9 (1.0 equiv, 1 mmol), an arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

-

Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Seal the vial and purge with argon for 5 minutes.

-

Reaction: Heat the mixture at 90 °C for 4 hours.

-

IPC: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the starting material indicates completion.

-

Workup: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via flash column chromatography to yield the 5-aryl-N-(3-acetylphenyl)thiophene-2-carboxamide derivative.

Mechanistic Utility in Drug Discovery

Thiophene-2-carboxamides are privileged scaffolds that frequently exhibit potent biological activity by targeting specific signaling cascades. For instance, they are well-documented inhibitors of kinases (such as p38 MAPK) and modulators of G-protein coupled receptors (GPCRs).

Hit-to-Lead Optimization Workflow

The structural modularity of CAS 329048-07-9 allows it to be rapidly advanced through the Hit-to-Lead pipeline. The workflow below illustrates the logical progression from initial screening to lead optimization.

Hit-to-Lead Optimization Workflow for Thiophene-Carboxamides.

Targeted Pathway Inhibition

When optimized, analogs derived from this scaffold frequently act as Type I or Type II kinase inhibitors. The amide NH donates a hydrogen bond to the kinase hinge region, while the thiophene and substituted aryl groups occupy the hydrophobic pockets. The diagram below maps the p38 MAPK signaling pathway, a common target for anti-inflammatory drug discovery utilizing this scaffold.

p38 MAPK Signaling Pathway and Targeted Inhibition by Thiophene Scaffolds.

Conclusion

This compound (CAS 329048-07-9) is far more than a simple catalog chemical; it is a strategically designed pharmacophore. Its synthetic accessibility via robust amidation protocols, combined with its readiness for late-stage diversification via palladium-catalyzed cross-coupling, makes it an indispensable asset in the medicinal chemist's toolkit. By adhering to the validated methodologies outlined in this guide, researchers can efficiently translate this screening hit into potent, selective lead compounds.

References

-

Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

- 1. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

molecular weight and formula of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide

A Dual-Functional Scaffold for Diversity-Oriented Synthesis in Medicinal Chemistry

Executive Summary

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide is a high-value heterocyclic building block characterized by its dual-reactivity profile. Comprising a 5-bromothiophene core linked via a carboxamide bond to a 3-acetylphenyl moiety, this molecule serves as a pivotal intermediate in the development of kinase inhibitors, antimicrobial agents, and organic semiconductors. Its structural uniqueness lies in the orthogonality of its functional groups: the electrophilic bromine handle allows for palladium-catalyzed cross-coupling, while the acetyl group facilitates condensation reactions, enabling rapid library generation (Diversity-Oriented Synthesis).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Identifiers

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 5-Bromo-N-(3-acetylphenyl)thiophene-2-carboxamide |

| Molecular Formula | C₁₃H₁₀BrNO₂S |

| SMILES | CC(=O)C1=CC=CC(NC(=O)C2=CC(Br)=CS2)=C1 |

| CAS Registry | Not widely indexed; treat as custom synthesis target |

Quantitative Molecular Data

| Parameter | Value | Unit |

| Molecular Weight (Average) | 324.19 | g/mol |

| Monoisotopic Mass | 322.9616 | Da |

| Heavy Atom Count | 18 | - |

| Rotatable Bonds | 3 | - |

| Topological Polar Surface Area (TPSA) | 46.2 | Ų |

| LogP (Predicted) | 3.4 ± 0.2 | - |

Elemental Analysis (Calculated)

-

Carbon: 48.16%

-

Hydrogen: 3.11%

-

Bromine: 24.65%

-

Nitrogen: 4.32%

-

Oxygen: 9.87%

-

Sulfur: 9.89%

Synthetic Pathway & Protocol

The synthesis of this compound is achieved via a nucleophilic acyl substitution. The preferred method utilizes acid chloride activation to ensure high yield and purity, avoiding the urea byproducts often seen with carbodiimide (EDC/DCC) coupling.

Reaction Scheme Logic

The workflow involves converting 5-bromothiophene-2-carboxylic acid to its acid chloride, followed by reaction with 3-aminoacetophenone (3-acetylaniline) under basic conditions to scavenge the HCl byproduct.

Figure 1: Step-wise synthesis pathway via acid chloride activation.

Detailed Experimental Protocol

Objective: Synthesis of 10 mmol batch.

Reagents:

-

5-Bromothiophene-2-carboxylic acid (2.07 g, 10 mmol)

-

Thionyl chloride (SOCl₂, 5 mL, excess)

-

3-Aminoacetophenone (1.35 g, 10 mmol)

-

Triethylamine (Et₃N, 2.1 mL, 15 mmol)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Activation: In a dry round-bottom flask equipped with a condenser and drying tube, dissolve 5-bromothiophene-2-carboxylic acid in 10 mL of SOCl₂. Add 1 drop of DMF as a catalyst. Reflux for 2 hours until gas evolution ceases.

-

Evaporation: Remove excess SOCl₂ under reduced pressure. Co-evaporate with dry toluene (2x) to ensure complete removal of thionyl chloride. The residue is the crude acid chloride.

-

Coupling: Dissolve the crude acid chloride in 20 mL anhydrous DCM.

-

Addition: In a separate flask, dissolve 3-aminoacetophenone and Et₃N in 20 mL DCM. Cool this solution to 0°C in an ice bath.

-

Reaction: Dropwise add the acid chloride solution to the amine solution over 15 minutes. Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).

Structural Analysis & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Amide Proton (-NH-): Singlet, δ 10.2–10.4 ppm (Deshielded, diagnostic of amide formation).

-

Thiophene Protons: Two doublets (or d/d) in the aromatic region, typically δ 7.3–7.8 ppm. The proton at C3 (adjacent to carbonyl) is more deshielded than C4.

-

Phenyl Protons: Multiplet pattern for 3-substituted benzene ring (s, d, t, d) around δ 7.4–8.2 ppm. Look for the singlet at position 2 (between amide and acetyl) to be shifted downfield.

-

Acetyl Methyl (-COCH₃): Sharp singlet, δ 2.5–2.6 ppm.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Isotope Pattern: The presence of Bromine (⁷⁹Br/⁸¹Br) will create a characteristic 1:1 doublet peak pattern.

-

[M+H]⁺ peaks at ~324 and ~326 m/z.

-

Functional Applications & Derivatization[6]

This molecule is not merely an endpoint; it is a divergent scaffold . Its value lies in the ability to selectively modify the "East" (Acetyl) and "West" (Bromo-thiophene) wings.

Strategic Derivatization Map

Figure 2: Divergent synthesis strategy utilizing the orthogonal functional handles.

Biological Relevance[7]

-

Kinase Inhibition: The 2-carboxamide thiophene motif mimics the hinge-binding region of ATP in various kinases. The acetyl group can be converted into a "warhead" (e.g., acrylamide via condensation) to target cysteine residues for covalent inhibition.

-

Antimicrobial: Thiophene-chalcone hybrids (derived from the acetyl group) have reported efficacy against S. aureus and M. tuberculosis.

Safety & Handling

-

Hazard Identification:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

-

Brominated compounds: Often persistent; handle with gloves to prevent absorption.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).

-

Disposal: Halogenated organic waste stream. Do not mix with general organic solvents if incineration protocols differ.

References

-

Thiophene Carboxamide Synthesis: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. National Institutes of Health (PMC). Available at: [Link]

-

Antiproliferative Scaffolds: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis and Evaluation. MDPI Molecules. Available at: [Link]

-

Chemical Properties: PubChem Compound Summary for Thiophene-2-carboxamide derivatives. National Library of Medicine. Available at: [Link]

Thiophene-Based Carboxamide Scaffolds: Mechanistic Insights and Workflows in Modern Drug Discovery

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the thiophene-carboxamide scaffold not merely as a structural motif, but as a highly tunable electronic system. Thiophene, a five-membered sulfur-containing heterocycle, combined with a carboxamide linkage (-C(=O)NH-), forms a versatile pharmacophore. This whitepaper dissects the physicochemical rationale behind this scaffold, explores its leading biological targets (spanning oncology to neurodegeneration), and provides self-validating experimental workflows for its synthesis and biological evaluation.

Pharmacophore Rationale & Electronic Architecture

The strategic selection of the thiophene-carboxamide core in medicinal chemistry is driven by precise electronic and spatial causality:

-

Thiophene as a Benzene Bioisostere: The substitution of a ring carbon atom by sulfur alters the molecular geometry and electronic distribution due to sulfur's electronegativity, electron configuration, and lone pairs[1]. While it mimics the lipophilicity of a phenyl ring, the differing bond angles (C-S-C angle is ~92° compared to the 120° C-C-C angle in benzene) project substituents into distinct spatial vectors, often accessing novel binding pockets.

-

The Carboxamide Linkage: The amide bond serves as a rigid, planar conformational lock that acts as both a hydrogen-bond donor and acceptor. In target binding, the carbonyl oxygen frequently engages in critical interactions with backbone amides of target proteins, while the N-H group stabilizes the ligand-protein complex.

Mechanistic Targets & Biological Efficacy

Oncology: Tubulin Inhibition & CA-4 Biomimetics

Thiophene carboxamides have emerged as potent biomimetics of Combretastatin A-4 (CA-4), a well-known tubulin polymerization inhibitor. By mimicking the trimethoxyphenyl moiety of CA-4, novel thiophene derivatives achieve a similar polar surface area (PSA), enabling excellent cell membrane permeability[2].

-

Mechanism: Molecular dynamics simulations (100 ns at 300 K) reveal that the high aromaticity of the thiophene ring allows these compounds to anchor deeply within the colchicine-binding pocket of β-tubulin[2]. This binding destabilizes the microtubule network, forcing cancer cells into G2/M phase cell cycle arrest.

-

Efficacy: Compounds such as 2b and 2e have demonstrated potent cytotoxicity against Hep3B liver cancer cells, disrupting 3D tumor spheroid formation and forcing cellular aggregation into globular stress states[2].

Oncology: Apoptosis & Mitochondrial Depolarization

Beyond tubulin, brominated thiophene carboxamides (e.g., compound MB-D2 ) exhibit profound, selective cytotoxicity against A375 melanoma cells while sparing normal HaCaT cells[1].

-

Mechanism: The primary mechanism of action involves severe mitochondrial depolarization, leading to a decrease in reactive oxygen species (ROS) production and the subsequent downstream activation of executioner caspases 3 and 7[1].

Neurodegeneration: Acetylcholinesterase (AChE) Inhibition

In the pursuit of Alzheimer's disease therapeutics, the thiophene scaffold has been utilized to design analogues of the blockbuster drug donepezil.

-

Mechanism: By replacing the indanone moiety of donepezil with a tetrahydrobenzo[b]thiophene core, researchers maintained the critical spatial characteristics required for enzyme binding. The carbonyl of the acetamido group is crucial for activity, while the phenyl group attached to a piperazine ring acts as the choline binding site[3].

-

Efficacy: Derivative IIId demonstrated a remarkable 60% inhibition of AChE, significantly outperforming the 40% inhibition achieved by donepezil under identical assay conditions[4].

Quantitative Activity Profiles

To facilitate rapid comparative analysis, the quantitative biological data of key thiophene carboxamide derivatives are summarized below:

| Compound ID | Structural Motif | Primary Target / Cell Line | Key Biological Activity | Reference |

| 2b | Thiophene carboxamide + aniline | β-Tubulin / Hep3B (Liver) | IC₅₀ = 5.46 µM | [2] |

| 2e | Thiophene carboxamide + aniline | β-Tubulin / Hep3B (Liver) | IC₅₀ = 12.58 µM | [2] |

| MB-D2 | Brominated thiophene carboxamide | Mitochondria / A375 (Melanoma) | 11.74% viability at 100 µM | [1] |

| IIId | Tetrahydrobenzo[b]thiophene | AChE (Alzheimer's Model) | 60% Inhibition (vs 40% Donepezil) | [4] |

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: EDC/DMAP-Mediated Synthesis of Thiophene Carboxamides

This protocol details the coupling of a thiophene-carboxylic acid with an aniline derivative, prioritizing the prevention of racemization and maximizing yield.

-

Reagent Preparation: Dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid (2.34 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere[2].

-

Causality: Argon prevents oxidative degradation of the electron-rich thiophene ring. Anhydrous DCM is critical because trace water will competitively hydrolyze the activated ester intermediate back to the starting acid.

-

-

Carboxylic Acid Activation: Add EDC (3.12 mmol) and DMAP (0.78 mmol) to the solution. Stir at room temperature for 30 minutes[2].

-

Causality: EDC activates the acid by forming an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, attacking this intermediate to form a highly reactive acylpyridinium species. This specific reagent combination prevents the formation of unreactive N-acylureas and accelerates amidation.

-

-

Amidation & Self-Validation: Introduce the appropriate aniline derivative and stir for 48 hours[2]. Monitor the reaction via Thin-Layer Chromatography (TLC).

-

Self-Validation: The reaction is internally validated by the Rf shift on the TLC plate. The disappearance of the highly polar carboxylic acid spot (which typically streaks) and the emergence of a distinct, less polar amide spot confirms successful coupling.

-

-

Workup: Extract the mixture with dilute HCl to selectively protonate and remove unreacted aniline and DMAP into the aqueous phase[2]. Purify the organic layer via rotary evaporation and column chromatography. Confirm purity (>92%) via 1H-NMR, specifically looking for the downfield amide N-H proton signal (typically 8.0–10.0 ppm)[1].

Protocol 2: 3D Spheroid Cytotoxicity & Ratiometric JC-1 Assay

Standard 2D cell cultures often overstate drug efficacy. This protocol utilizes 3D spheroids to mimic the hypoxic tumor microenvironment and employs a ratiometric assay for self-validating data.

-

3D Spheroid Formation: Seed Hep3B or A375 cells in ultra-low attachment 96-well plates. Centrifuge at 100 x g for 3 minutes to promote cellular aggregation, then incubate for 72 hours[2].

-

Causality: The ultra-low attachment surface forces cells to adhere to one another rather than the plastic, forming a 3D structure that accurately replicates the nutrient and oxygen gradients found in in vivo solid tumors.

-

-

Compound Treatment: Treat the spheroids with the synthesized thiophene carboxamides (e.g., 5–100 µM) and incubate for 48 hours.

-

Mitochondrial Depolarization (JC-1 Assay): Add JC-1 dye to the culture and incubate for 30 minutes in the dark[1]. Read fluorescence at dual wavelengths (Ex/Em: 514/529 nm for green; 585/590 nm for red).

-

Self-Validation: The JC-1 assay is inherently self-validating. In healthy cells, the dye accumulates in intact mitochondria and forms J-aggregates (Red). In apoptotic cells, the membrane depolarizes, and the dye disperses into the cytoplasm as monomers (Green). By calculating the Red/Green fluorescence ratio, the assay internally controls for variations in cell number or dye loading efficiency, ensuring absolute data integrity.

-

Mechanistic Pathway Visualization

The following diagram maps the logical progression from thiophene carboxamide binding to cellular apoptosis, synthesizing the mechanistic findings from the CA-4 biomimetic and melanoma studies.

Figure 1: Mechanistic pathway of thiophene carboxamide-induced apoptosis via tubulin inhibition.

References

- Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: MDPI URL

- Title: Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors Source: PubMed / NIH URL

- Title: Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors (MDPI Full Text)

- Title: Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation Source: PMC / NIH URL

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Bromothiophene Moiety in Drug Discovery: A Technical Guide

This technical guide details the medicinal chemistry, synthetic utility, and biological applications of the 5-bromothiophene moiety.

Executive Summary

The 5-bromothiophene moiety represents a specialized pharmacophore and synthetic pivot point in modern medicinal chemistry. Unlike simple phenyl isosteres, this scaffold offers unique electronic properties driven by the sulfur atom’s polarizability and the bromine atom’s σ-hole (sigma-hole). While often utilized as a transient synthetic intermediate for cross-coupling, the intact 5-bromothiophene unit serves as a critical ligand in early-stage drug discovery, particularly for targets requiring specific halogen-bonding interactions (e.g., PTP1B, kinases) or hydrophobic pocket occupation. This guide analyzes its structural logic, synthetic protocols, and therapeutic applications.[1]

Part 1: Medicinal Chemistry Rationale

Electronic & Steric Properties

The 5-bromothiophene ring is not merely a hydrophobic spacer; it is an electronically active module.

-

Bioisosterism: It serves as a bioisostere for para-bromophenyl groups but with reduced aromaticity and altered bond angles (

vs -

Lipophilicity: The bromine atom significantly increases

, facilitating membrane permeability and hydrophobic collapse within enzyme active sites. -

Metabolic Blocking: Unsubstituted thiophenes are prone to metabolic activation at the

-carbon (C2/C5) via Cytochrome P450-mediated S-oxidation or epoxidation. Substitution with bromine at C5 blocks this primary metabolic soft spot, potentially reducing the formation of reactive thiophene-S-oxide metabolites.

The Sigma-Hole & Halogen Bonding

A defining feature of the 5-bromothiophene moiety is its ability to engage in Halogen Bonding (XB) .

-

Mechanism: The electron-withdrawing nature of the thiophene ring enhances the polarization of the C–Br bond. This creates a region of positive electrostatic potential (the

-hole) on the distal tip of the bromine atom, collinear with the C–Br bond. -

Interaction: This

-hole acts as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen lone pairs) in the target protein. -

Energy: These interactions often range from 1–5 kcal/mol, comparable to weak hydrogen bonds, but with strict geometric requirements (

angles) that enforce ligand specificity.

Part 2: Case Studies & Target Classes

PTP1B Inhibitors (Diabetes & Obesity)

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated target for Type 2 diabetes.[1] The active site contains a phosphotyrosine-binding pocket that is highly polar, but adjacent hydrophobic pockets (Site B) allow for selectivity.

-

Application: 5-bromothiophene derivatives have been identified as potent PTP1B inhibitors. The bromine atom often occupies a secondary hydrophobic pocket or engages in halogen bonding with residues like Asp48 or Tyr46 , enhancing affinity over non-halogenated analogs.

-

Key Insight: The 5-bromo substituent provides a 4-fold potency increase compared to the hydrogen analog in specific bromophenol-thiophene hybrid series.

Antibacterial Agents (NDM-1 Inhibitors)

New Delhi Metallo-

-

Compound Class: 5-bromo-N-alkylthiophene-2-sulfonamides.

-

Mechanism: These small molecules act as non-covalent inhibitors. The sulfonamide coordinates with the zinc/active site, while the 5-bromothiophene tail extends into the lipophilic groove.

-

Efficacy: Derivatives have shown MIC values in the low

g/mL range against multidrug-resistant Klebsiella pneumoniae.

Antiviral Entry Inhibitors (Ebola)

-

Target: Ebola Virus Glycoprotein (EBOV-GP).

-

Discovery: High-throughput screening identified 5-bromothiophene-2-carboxamides as inhibitors of viral entry.

-

SAR: The 5-bromo position was critical; replacing it with smaller groups lost activity, while larger aryl groups (via Suzuki coupling) modulated the steric fit, suggesting the Br atom sits in a size-restricted pocket.

Part 3: Synthetic Methodologies

The 5-bromothiophene moiety is accessed via electrophilic aromatic substitution and serves as a divergent intermediate.

Synthesis of the Core Scaffold

Protocol: Bromination of Thiophene-2-carboxylic Acid [2][3]

-

Reagents: Thiophene-2-carboxylic acid, Bromine (

) or N-Bromosuccinimide (NBS). -

Conditions: Glacial acetic acid, room temperature to

. -

Mechanism: Electrophilic attack occurs preferentially at C5 due to the directing effect of the sulfur lone pair and the meta-directing carboxyl group (though

-position reactivity dominates in thiophenes). -

Purification: Recrystallization from ethanol/water.

Functionalization (The "Handle" Role)

The C–Br bond is highly reactive toward Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to generate 5-arylthiophenes.

-

Sonogashira: Coupling with terminal alkynes.

-

Buchwald-Hartwig: Amination to form thienyl amines.

Figure 1: Divergent synthetic workflow starting from the thiophene precursor.

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Bromothiophene-2-sulfonamide

Primary application: Antibacterial lead synthesis.

-

Chlorosulfonation:

-

Cool chlorosulfonic acid (5 equiv) to

. -

Add 2-bromothiophene (1 equiv) dropwise over 30 mins. Maintain temp

. -

Stir at RT for 2 hours. Pour onto crushed ice. Extract 5-bromothiophene-2-sulfonyl chloride with DCM.[3]

-

-

Amination:

-

Dissolve the sulfonyl chloride in THF.

-

Add aqueous ammonia (excess) or specific alkyl amine at

. -

Stir 1 hour. Concentrate and recrystallize from ethanol.

-

Yield: Typically 70–85%.

-

Validation:

NMR (DMSO-

-

Protocol B: PTP1B Inhibition Assay

To validate biological activity of the moiety.

-

Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

-

Substrate:

-Nitrophenyl phosphate ( -

Procedure:

-

Incubate recombinant human PTP1B (10 nM) with test compound (dissolved in DMSO) for 10 mins at

. -

Initiate reaction by adding

NPP. -

Measure absorbance at 405 nm (formation of

-nitrophenol) kinetically for 20 mins.

-

-

Control: Sodium Orthovanadate (standard inhibitor).

Part 5: Structural Biology & Mechanism

Halogen Bonding Visualization

The diagram below illustrates the specific interaction mode of the 5-bromothiophene moiety within a receptor active site.

Figure 2: Mechanism of Halogen Bonding. The electron-poor thiophene ring polarizes the bromine, creating a positive sigma-hole that binds to nucleophilic protein residues.

Part 6: Toxicity & Metabolic Liability

While the 5-bromothiophene moiety is a valuable tool, it carries specific risks that must be managed during Lead Optimization.

| Feature | Risk | Mitigation Strategy |

| Thiophene Ring | S-Oxidation: CYPs can oxidize the sulfur to a sulfoxide/sulfone, which can act as a Michael acceptor (reactive metabolite) leading to hepatotoxicity. | Block the C2 and C5 positions (e.g., with Bromine or Alkyl groups) to prevent metabolic attack. |

| C-Br Bond | Reactivity: Potential for oxidative insertion or nucleophilic displacement in vivo (rare but possible). | Ensure the thiophene ring is not overly electron-deficient; monitor glutathione adduct formation in microsomal stability assays. |

| Lipophilicity | High LogP: Bromine adds significant lipophilicity, potentially leading to poor solubility or high plasma protein binding. | Introduce polar groups (sulfonamides, carboxylic acids) on the C2 position to balance physicochemical properties. |

References

-

Synthesis and Antibacterial Activity: Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health (PMC).

-

Synthetic Protocols: Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi.[2] MDPI.

-

Halogen Bonding in Drug Design: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.

-

PTP1B Inhibitors: Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. PubMed.

-

Antiviral Discovery: Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.

-

Metabolic Toxicity: Bioactivation potential of thiophene-containing drugs. PubMed.

-

Chemical Properties: 5-Bromothiophene-2-carboxylic acid molecular structure and IUPAC name. BenchChem.

Sources

- 1. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

Part 1: Foundational Concepts: The Thiophene-2-Carboxamide Scaffold

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Thiophene-2-Carboxamides

Introduction: A Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle that serves as a cornerstone in modern drug discovery.[1] Its unique electronic properties, arising from the delocalization of the sulfur atom's lone pair of electrons into the π-system, render it a bioisostere of the benzene ring but with a distinct molecular geometry and reactivity profile.[1][2] This makes the thiophene scaffold an attractive pharmacophore for interacting with a diverse array of biological targets. When combined with a carboxamide linker at the 2-position, the resulting thiophene-2-carboxamide core becomes a "privileged scaffold," a molecular framework that can provide ligands for multiple, distinct biological receptors through varied functionalization.[3][4]

The planarity and aromaticity of the thiophene ring facilitate effective receptor binding, while the carboxamide group provides a crucial hydrogen bond donor and acceptor pair, enabling strong and specific interactions within protein active sites.[2][5] The true versatility of this scaffold lies in its amenability to substitution at three key positions: the thiophene ring (positions 3, 4, and 5), the amide nitrogen, and the carboxamide carbonyl, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This guide will explore the intricate structure-activity relationships that govern the biological effects of this versatile chemical class across several major therapeutic areas.

General Synthetic Strategies

The generation of diverse libraries of thiophene-2-carboxamide derivatives is fundamental to SAR exploration. The most common and direct approach involves the coupling of a substituted thiophene-2-carboxylic acid with a primary or secondary amine. To facilitate this reaction, the carboxylic acid is typically activated.

A standard laboratory-scale synthesis protocol is outlined below.

-

Acid Activation: To a solution of the desired thiophene-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq.) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC, 1.1 eq.) along with an activator like 1-Hydroxybenzotriazole (HOBt, 1.1 eq.). Stir the mixture at 0 °C for 30 minutes.[1]

-

Amine Addition: Add the desired amine (1.0 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, if using DCC, filter off the dicyclohexylurea byproduct. Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).[1]

-

Purification: Wash the combined organic layers with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product using column chromatography or recrystallization to yield the final thiophene-2-carboxamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][6]

Caption: General workflow for the synthesis of thiophene-2-carboxamides.

Part 2: Structure-Activity Relationships in Key Therapeutic Areas

Anticancer Activity

Thiophene-2-carboxamides have demonstrated significant potential as anticancer agents by targeting various cornerstones of cancer pathology, including angiogenesis, cell division, and signal transduction.[3]

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Thiophene-2-carboxamides have been successfully developed as potent kinase inhibitors.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow.[5] SAR studies have revealed a specific pharmacophore for potent VEGFR-2 inhibition based on an ortho-substituted thiophene-2-carboxamide core.[5][7]

-

Core Requirement: An ortho-amino or ortho-ureido group at the C3 position of the thiophene ring is critical for activity. This group often forms a key hydrogen bond interaction within the kinase hinge region.

-

N-Aryl Group: The carboxamide nitrogen is typically substituted with an aryl group (e.g., phenyl), which occupies a hydrophobic pocket.

-

C5-Substitution: The C5 position of the thiophene ring is often substituted with another aryl or heteroaryl ring, which provides additional hydrophobic interactions.

-

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: In Silico Docking Protocol for N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide

Executive Summary

This technical guide outlines the computational framework for evaluating N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide , a synthetic small molecule belonging to the thiophene-2-carboxamide class. Based on Structure-Activity Relationship (SAR) data from homologous scaffolds, this compound exhibits high potential as an antineoplastic agent targeting Protein Tyrosine Phosphatase 1B (PTP1B) and an antimicrobial agent targeting DNA Gyrase .

This document details the precise in silico workflow required to validate these biological targets, emphasizing the treatment of the halogenated thiophene core and the electronic effects of the acetyl-phenyl moiety during molecular docking.

Chemoinformatics & Ligand Preparation[1][2][3]

Before initiating docking, the physicochemical profile of the ligand must be established to ensure drug-likeness and correct geometric optimization.

Structural Analysis

The molecule consists of a lipophilic 5-bromothiophene headgroup linked via a carboxamide bridge to a 3-acetylphenyl tail.

-

SMILES: CC(=O)c1cccc(NC(=O)c2ccc(Br)s2)c1

-

Key Pharmacophores:

-

5-Bromo Substituent: Critical for hydrophobic pocket occupation and potential halogen bonding (X-bond).

-

Amide Linker (-CONH-): Acts as a hydrogen bond donor (NH) and acceptor (CO).

-

Acetyl Group (-COCH3): An electron-withdrawing group on the phenyl ring, providing an additional H-bond acceptor site.

-

Ligand Optimization Protocol (DFT)

Standard force fields (MMFF94) often fail to accurately model the electron density anisotropy (sigma-hole) of the bromine atom. Therefore, Density Functional Theory (DFT) optimization is required.

Protocol:

-

Construction: Build 3D structure in Avogadro or GaussView.

-

Basis Set: Optimization using DFT/B3LYP/6-31G(d,p) .

-

Charge Assignment: Calculate Gasteiger-Marsili partial charges.

-

Output: Save as .pdbqt format, ensuring non-polar hydrogens are merged to reduce computational cost during docking.

Target Selection & Causality

The selection of biological targets is not random; it is grounded in the "privileged structure" status of thiophene-2-carboxamides in recent medicinal chemistry literature.

Primary Target: PTP1B (Anticancer)

Overexpression of PTP1B is linked to breast and ovarian cancers. Thiophene-2-carboxamides have been explicitly identified as PTP1B inhibitors, where the thiophene ring occupies the active site cleft, and the amide linker mimics the peptide substrate.

-

Reference PDB: 1T49 (Human PTP1B complexed with a non-peptide inhibitor).

-

Rationale: The 5-bromo group is predicted to interact with the hydrophobic residues (Tyr46, Val49) flanking the catalytic site.

Secondary Target: DNA Gyrase (Antibacterial)

5-bromothiophene derivatives have demonstrated efficacy against Salmonella Typhi by inhibiting DNA Gyrase subunit B.

-

Reference PDB: 5ZTJ (DNA Gyrase B).

-

Rationale: The ATP-binding pocket of GyrB accommodates the planar thiophene-amide scaffold, interfering with ATPase activity.

Experimental Docking Protocol

This section details the self-validating workflow using AutoDock Vina (or equivalent algorithms like Glide/GOLD).

Receptor Preparation

Raw PDB files contain artifacts that must be corrected to prevent false positives.

-

Dehydration: Remove all crystallographic water molecules.

-

Exception: Keep waters bridging the ligand and catalytic residues (e.g., W1083 in PTP1B) if structural literature suggests they are conserved.

-

-

Protonation: Add polar hydrogens assuming physiological pH (7.4).

-

Critical Step: Check the tautomeric state of Histidine residues. In PTP1B, His214 helps position the nucleophilic Cys215; ensure it is protonated correctly (HIE/HID).

-

-

Grid Box Generation:

-

Center: Coordinates of the co-crystallized ligand in the chosen PDB.

-

Dimensions:

Å (Active Site Docking).

-

Docking Parameters (AutoDock Vina)

-

Exhaustiveness: Set to 32 (High) to ensure the global minimum is found for the rotatable bonds in the acetylphenyl tail.

-

Energy Range: 4 kcal/mol.

-

Modes: 9.

Validation (Re-docking)

Trustworthiness Check: Before docking the test compound, extract the native co-crystallized ligand from the PDB and re-dock it.

-

Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose must be < 2.0 Å .

Predicted Interaction Profile & Data Analysis

Based on homologous series analysis (Gulipalli et al., 2019), the following interactions are the benchmarks for "active" status.

Quantitative Scoring

| Metric | Threshold for Activity | Predicted Value | Notes |

| Binding Affinity | < -7.0 kcal/mol | -7.8 to -8.5 kcal/mol | Indicates sub-micromolar potency. |

| Ligand Efficiency | > 0.3 kcal/mol/HA | ~0.35 | High efficiency due to low MW. |

| RMSD (Cluster) | < 2.0 Å | 1.2 Å | Indicates a stable binding pose. |

Mechanistic Interactions (PTP1B)

-

Hydrogen Bonding: The amide -NH- donates to Asp181 (catalytic acid). The acetyl carbonyl accepts from Arg221 .

-

Hydrophobic Interactions: The 5-bromothiophene ring engages in

- -

Halogen Bonding: The Bromine atom may form a halogen bond with the backbone carbonyl of Ser216 (distance < 3.5 Å, angle ~160°).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the in silico study, from ligand construction to post-docking analysis.

Figure 1: Step-by-step computational workflow for evaluating thiophene-carboxamide derivatives.

Molecular Interaction Pathway

This diagram details the specific molecular interactions expected within the PTP1B active site, visualizing the causality of inhibition.

Figure 2: Predicted binding mode of the ligand within the PTP1B active site.

References

-

Gulipalli, K. C., et al. (2019). "Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies."[1] Russian Journal of General Chemistry, 89(7), 1502–1512.[1]

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

-

Berman, H. M., et al. (2000). "The Protein Data Bank." Nucleic Acids Research, 28(1), 235-242. (Source for PDB ID: 1T49).

-

Méndez-Lucio, O., & Medina-Franco, J. L. (2017). "The many roles of molecular docking in drug discovery." Science China Life Sciences, 60, 686-696. (Methodology grounding).

Sources

Methodological & Application

Application Note: Amide Coupling Strategies for 5-Bromothiophene-2-carboxylic Acid

[1]

Strategic Analysis & Chemical Context

5-Bromothiophene-2-carboxylic acid (CAS: 7311-63-9) is a critical scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antithrombotic agents (e.g., Rivaroxaban analogs).

Substrate Challenges & Properties

-

Electronic Environment: Thiophene is generally electron-rich (π-excessive). However, the presence of the carboxylic acid at C2 and the bromine at C5 creates a "push-pull" electronic system. The C2-carboxylate is sufficiently acidic (pKa ~3.3) for standard activation, but the sulfur atom can induce steric buttressing.

-

The "Bromine Handle" Risk: The C5-Bromine is a valuable handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Crucial Constraint: Coupling conditions must be mild enough to prevent oxidative addition to the C-Br bond or protodebromination. Palladium contamination must be strictly avoided during the amide coupling step if the subsequent step involves metal catalysis.

-

Stability: Unlike furan derivatives, the thiophene ring is relatively stable to acid; however, high temperatures with strong Lewis acids (e.g., boiling SOCl₂) can lead to tarring or chlorination at the 3/4 positions.

Decision Matrix for Method Selection

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and requirements.

Detailed Protocols

Method A: The "Gold Standard" (HATU)

Best for: Discovery chemistry, high-throughput library synthesis, and valuable amines. Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) which reacts rapidly with the amine.

Reagents:

-

Substrate: 5-Bromothiophene-2-carboxylic acid (1.0 equiv)[1]

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: DMF (anhydrous)

Protocol:

-

Dissolution: In a dry vial, dissolve 5-bromothiophene-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

-

Critical Step: Stir for 5–10 minutes at Room Temperature (RT). The solution should turn slightly yellow/orange, indicating the formation of the active ester.

-

-

Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

-

Reaction: Stir at RT for 2–4 hours.

-

Monitoring: Monitor by LC-MS. Look for the product mass (M+H) and the characteristic Br isotope pattern (1:1 ratio of M and M+2).

-

Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.

Method B: The "Scale-Up" Route (Oxalyl Chloride)

Best for: Multi-gram scale, non-nucleophilic amines, or anilines. Why Oxalyl Chloride? It is milder than Thionyl Chloride (SOCl₂) and allows the reaction to proceed at lower temperatures, reducing the risk of damaging the bromine handle.

Reagents:

-

Substrate: 1.0 equiv

-

Reagent: Oxalyl Chloride (1.5 equiv)

-

Catalyst: DMF (2–3 drops)

-

Solvent: DCM (Dichloromethane) or Toluene

Protocol:

-

Setup: Place acid in a round-bottom flask under Nitrogen/Argon. Suspend in anhydrous DCM (0.3 M).

-

Chlorination: Cool to 0°C. Add catalytic DMF (2 drops).

-

Addition: Add Oxalyl Chloride dropwise (gas evolution will occur).

-

Activation: Allow to warm to RT and stir for 2 hours until gas evolution ceases.

-

Checkpoint: Aliquot a small sample into MeOH. If TLC shows complete conversion to the methyl ester, the acid chloride formation is complete.

-

-

Evaporation (Critical): Concentrate the mixture to dryness to remove excess oxalyl chloride and HCl. Re-dissolve the crude acid chloride in fresh DCM.

-

Coupling: Add the solution of acid chloride dropwise to a solution of the Amine (1.1 equiv) and TEA (2.5 equiv) in DCM at 0°C.

-

Workup: Standard aqueous wash (1M HCl followed by NaHCO₃).

Method C: The "Green" Route (T3P - Propanephosphonic Acid Anhydride)

Best for: Industrial scale, easy purification, and avoiding toxic byproducts. Advantage: T3P byproducts are water-soluble.[2][3] If you use a slight excess of acid and T3P, the workup washes everything away, leaving pure amide in the organic layer.

Reagents:

-

Substrate: 1.0 equiv

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

-

Solvent: EtOAc or 2-MeTHF

Protocol:

-

Mixing: Charge the acid (1.0 equiv) and amine (1.1 equiv) in EtOAc.

-

Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.

-

Coupling: Add T3P solution dropwise.

-

Reaction: Warm to RT and stir overnight (T3P is slower than HATU but cleaner).

-

Self-Validating Workup:

Experimental Data Summary

| Parameter | Method A (HATU) | Method B (Oxalyl Cl) | Method C (T3P) |

| Yield (Typical) | 85–95% | 80–90% | 75–85% |

| Reaction Time | 2–4 Hours | 4–6 Hours | 12–24 Hours |

| Purification | Column Chromatography often needed | Crystallization often possible | Extraction usually sufficient |

| Cost | High | Low | Medium |

| Atom Economy | Poor (large byproducts) | Good | Excellent |

Troubleshooting & Quality Control

Bromine Integrity Check

The 5-position bromine is stable to these conditions, but never use palladium-contaminated glassware. If the amide coupling turns black or yield is low, check for Pd residues which can catalyze oxidative addition to the C-Br bond.

Pathway Visualization (HATU Mechanism)

Figure 2: Mechanistic flow of HATU-mediated activation ensuring unidirectional amide formation.

Common Failure Modes

-

Low Conversion (Acid Chloride): Likely due to moisture in the DCM or old Oxalyl Chloride. Ensure the "Checkpoint" (TLC with MeOH) is performed.

-

Emulsion (T3P): T3P salts can sometimes emulsify. Use brine or a small amount of IPA to break the emulsion during workup.

References

-

Montalbetti, C. A., & Falque, V. (2005).[6][7][8] Amide bond formation and peptide coupling.[2][3][4][5][8][9][10] Tetrahedron, 61(46), 10827-10852.[8] [9]

-

Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Versatile Reagent for Amide Bond Formation.[3][5] Organic Process Research & Development. (General reference for T3P utility in scale-up).

-

BenchChem. (2025).[11] 5-Bromothiophene-2-carboxylic acid Properties and Applications.

-

Sigma-Aldrich. (2025). 5-Bromo-2-thiophenecarboxylic acid Product Sheet.

Sources

- 1. CAS 7311-63-9: 5-Bromo-2-thiophenecarboxylic acid [cymitquimica.com]

- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. Montalbetti, C.A.G.N. and Falque, V. (2005) Amide Bond Formation and Peptide Coupling. Tetrahedron, 61, 10827-10852. - References - Scientific Research Publishing [scirp.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. hepatochem.com [hepatochem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Solvent Selection for Thiophene Carboxamide Synthesis

Introduction

Thiophene carboxamides represent a privileged scaffold in modern drug discovery, exhibiting potent biological activities ranging from Combretastatin A-4 (CA-4) biomimetic anticancer properties[1] to anti-HCV and broad-spectrum antimicrobial effects[2]. The synthesis of these heterocycles predominantly relies on amide coupling between a thiophene carboxylic acid and a primary or secondary amine[1][3].

While amide bond formation is a cornerstone of organic synthesis, the choice of solvent is rarely trivial. The solvent system actively governs the solubility of the heteroaromatic intermediates, the thermodynamic stability of the active ester, and the overall environmental footprint of the process[4][5]. This application note provides a comprehensive, mechanistically grounded guide to selecting the optimal solvent system for thiophene carboxamide synthesis, balancing traditional efficacy with modern green chemistry mandates.

Mechanistic Insights: The Causality of Solvent Effects

The efficiency of amide coupling is intrinsically linked to the microenvironment provided by the solvent. Understanding the causality behind these interactions is critical for rational protocol design:

-

Halogenated Solvents (DCM): Dichloromethane (DCM) has traditionally been the default solvent due to its exceptional ability to dissolve both polar thiophene acids and lipophilic amines without participating in nucleophilic side reactions[1]. When paired with EDC/DMAP, DCM effectively stabilizes the O-acylisourea intermediate. However, its high volatility and severe toxicity profile make it increasingly unsuitable for sustainable scale-up[6].

-

Polar Aprotic Solvents (DMF, NMP vs. Green Alternatives): For sterically hindered amines (e.g., substituted pyrazoles) or poorly soluble thiophene derivatives, high-dielectric solvents are required to lower the activation energy of highly polar transition states[3][4]. While DMF is highly effective, its reproductive toxicity has driven the adoption of bio-derived alternatives like Cyrene™ and

-valerolactone. These neoteric solvents maintain the necessary dipole moment to stabilize zwitterionic intermediates without the associated health hazards[4][5]. -

Green Ester & Protic Solvents (EtOAc, 2-MeTHF, 1-Butanol): Transitioning to green solvents like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) is highly effective when paired with coupling reagents like Propylphosphonic anhydride (T3P)[6][7]. Furthermore, advanced methodologies like Direct Arylation Polymerization (DArP) of thiophene carboxamides have successfully utilized green protic solvents like 1-butanol and ethanol, demonstrating that hydrogen-bonding networks can be leveraged to maintain solubility if the coupling chemistry is orthogonal to the solvent[8].

Quantitative Solvent Selection Guide

The following table summarizes the performance and mechanistic advantages of various solvent systems used in thiophene carboxamide synthesis.

| Solvent System | Classification | Optimal Coupling Reagent | Typical Yield (%) | Environmental Profile | Mechanistic Advantage |

| Dichloromethane (DCM) | Traditional Halogenated | EDC/DMAP, DCC | 70–90% | Poor (Toxic, Volatile) | Excellent solubilization of non-polar thiophene intermediates; inert to carbodiimides. |

| N,N-Dimethylformamide (DMF) | Traditional Polar Aprotic | HATU, PyBOP | 75–95% | Poor (Reprotoxic) | High dielectric constant stabilizes highly polar transition states for hindered amines. |

| Ethyl Acetate (EtOAc) | Green Polar Aprotic | T3P | 75–95% | Excellent | Low toxicity; allows direct partitioning of water-soluble T3P byproducts during workup. |

| Cyrene™ / | Green Polar Aprotic | HATU, COMU | 70–85% | Excellent | Bio-based alternatives to DMF; maintains the high dipole moment required for zwitterionic stabilization. |

| 1-Butanol / Ethanol | Green Protic | Direct Arylation (DArP) | Variable | Excellent | Supports hydrogen-bonding networks; ideal for post-coupling polymerizations or orthogonal catalysis. |

Decision Workflow for Solvent Selection

Logical workflow for selecting optimal solvents in thiophene carboxamide synthesis.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and chemically verify the success of the reaction at critical junctures.

Protocol A: Standard Synthesis via EDC/DMAP in DCM

Adapted from the synthesis of CA-4 biomimetics[1] and pyrazole amides[3].

Causality & Validation: EDC is selected over DCC because its urea byproduct is highly water-soluble, preventing the need for tedious filtration. DMAP acts as an acyl transfer catalyst, accelerating the reaction and preventing the accumulation of unreactive side products.

-

Activation: Dissolve the 5-substituted thiophene-2-carboxylic acid (1.0 equiv, e.g., 2.34 mmol) in anhydrous DCM (20 mL) under an inert argon atmosphere[1].

-

Catalysis: Add EDC·HCl (1.3 equiv) and DMAP (0.3 equiv)[1].

-

Self-Validation Check: Stir for 30 minutes at room temperature. The suspension should clarify into a homogeneous solution, confirming the successful formation of the active O-acylisourea intermediate.

-

-

Coupling: Dropwise add the appropriate amine (1.1 equiv). Stir the mixture for 24–48 hours at room temperature, monitoring via TLC (DCM:EtOAc 1:1) until the acid spot is consumed[1].

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (removes unreacted amine and DMAP), saturated aqueous NaHCO₃ (removes unreacted thiophene acid), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain[1].

Protocol B: Green Synthesis via T3P in Ethyl Acetate

Adapted from green solvent evaluations for amide coupling[6][7].

Causality & Validation: T3P (Propylphosphonic anhydride) is a mild, low-toxicity coupling reagent that operates exceptionally well in green solvents like EtOAc. The causality of this choice lies in the workup: T3P's phosphate byproducts are entirely water-soluble, allowing for a chromatography-free isolation process driven purely by phase partitioning.

-

Preparation: Suspend the thiophene-carboxylic acid (1.0 equiv) and the amine (1.05 equiv) in green solvent EtOAc (0.5 M concentration).

-

Deprotonation: Add an organic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv), to deprotonate the carboxylic acid and drive the nucleophilic attack.

-

Controlled Activation: Cool the reaction vessel to 0 °C. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv) to control the exothermic activation of the acid.

-

Coupling: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation Check: Analyze via HPLC or TLC. The complete disappearance of the starting acid confirms the reaction's end-point[7].

-

-

Workup: Quench the reaction with distilled water. The T3P byproducts will partition entirely into the aqueous phase. Wash the organic phase twice with water and once with brine.

-

Isolation: Concentrate the EtOAc layer under reduced pressure. The resulting thiophene carboxamide is typically >95% pure and can be directly recrystallized from an ethanol/water mixture, bypassing silica gel chromatography entirely.

References

- Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.MDPI.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D.An-Najah Staff.

- Green-Solvent-Processed Amide-Functionalized Conjugated Polymers Prepared via Direct Arylation Polymerization (DArP).ACS Publications.

- Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents.The Open Medicinal Chemistry Journal.

- Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide.RSC Publishing.

- Exploring the amide coupling of carboxylic acids with amines using green solvent limonene.ResearchGate.

- Green solvents for the formation of amide linkages.RSC Publishing.

- (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide.ResearchGate.

Sources

- 1. staff.najah.edu [staff.najah.edu]

- 2. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents [openmedicinalchemistryjournal.com]

- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Preparation of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide via EDC/HOBt Coupling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the synthesis of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide using EDC/HOBt-mediated amide bond formation.

Introduction and Mechanistic Rationale

Amide bond formation is a foundational transformation in medicinal chemistry. Direct condensation of a carboxylic acid and an amine requires harsh thermal conditions that are incompatible with highly functionalized or sensitive substrates. To circumvent this, coupling reagents are employed to activate the carboxylic acid under mild conditions.

This protocol details the coupling of 5-bromothiophene-2-carboxylic acid with 3-aminoacetophenone . Because 3-aminoacetophenone is an aniline derivative with an electron-withdrawing acetyl group at the meta position, its nucleophilicity is significantly reduced. The experimental design relies on three mechanistic pillars to ensure high conversion:

-

EDC Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) acts as the primary coupling agent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Unlike traditional reagents like DCC, EDC generates a water-soluble urea by-product (1-[3-(dimethylamino)propyl]-3-ethylurea), which allows for seamless removal during aqueous workup without the need for tedious filtration[1].

-

HOBt Trapping: The O-acylisourea intermediate is kinetically unstable and prone to rearrangement into a thermodynamically stable, unreactive N-acylurea. 1-Hydroxybenzotriazole (HOBt) acts as a nucleophile to rapidly intercept the O-acylisourea, forming an OBt-active ester[2]. This active ester is highly stable against rearrangement but remains highly susceptible to nucleophilic attack by the amine[3].

-

Base Selection (DIPEA): N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It serves a dual purpose: neutralizing the HCl salt of EDC and ensuring the weakly nucleophilic 3-aminoacetophenone remains fully deprotonated, driving the reaction forward without competing for the electrophilic ester[4].

Experimental Design & Reagent Specifications

Standard Reaction Scale: 5.0 mmol

| Reagent / Substrate | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |

| 5-Bromothiophene-2-carboxylic acid | 207.05 | 1.0 | 5.0 | 1.035 g | Electrophile (Acid) |

| 3-Aminoacetophenone | 135.16 | 1.1 | 5.5 | 0.743 g | Nucleophile (Amine) |

| EDC·HCl | 191.70 | 1.2 | 6.0 | 1.150 g | Coupling Agent |

| HOBt (anhydrous) | 135.13 | 1.2 | 6.0 | 0.811 g | Additive / Activator |